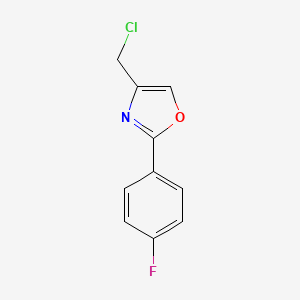

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

Descripción

Chemical Identity and Nomenclature

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring substituted with a chloromethyl group at position 4 and a 4-fluorophenyl group at position 2. Its systematic IUPAC name reflects this substitution pattern, while alternative nomenclature systems and registry identifiers provide additional clarity for scientific communication (Table 1).

Table 1: Key identifiers and nomenclature

| Category | Specification |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 22091-39-0 |

| Molecular Formula | C₁₀H₇ClFNO |

| Common Synonyms | 4-Chloromethyl-2-(4-fluorophenyl)oxazole; DTXSID50581298; SCHEMBL2107124 |

The compound’s molecular structure features a planar oxazole core (C₃H₃NO) with distinct electronic properties arising from the electronegative fluorine and chlorine substituents. Its SMILES notation (C1=CC(=CC=C1C2=NC(=CO2)CCl)F) and InChIKey (GVPZSTFLDSJXRT-UHFFFAOYSA-N) enable precise computational modeling.

Structural Features and Heterocyclic Significance

The compound’s architecture combines three critical elements:

- Oxazole core : A 1,3-azole ring with alternating nitrogen and oxygen atoms, contributing to π-electron delocalization and weak basicity (pK~b~ ≈ 1.17).

- Chloromethyl group : A reactive substituent at position 4, enabling nucleophilic substitution reactions for further functionalization.

- 4-Fluorophenyl group : An aromatic moiety at position 2, enhancing lipophilicity and influencing bioactivity through fluorine’s electron-withdrawing effects.

Table 2: Structural comparison with related oxazoles

| Compound | Position 2 Substituent | Position 4 Substituent | Key Property Differences |

|---|---|---|---|

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | 4-Cl-C₆H₄ | -CH₂Cl | Reduced metabolic stability vs. fluoro analog |

| 2-Phenyl-4-methyl-1,3-oxazole | C₆H₅ | -CH₃ | Lower electrophilicity at C4 position |

| Natural (-)-hennoxazole A | Complex polycycle | -CH₂CH₃ | Enhanced antiviral activity |

The fluorine atom’s inductive effects increase the oxazole ring’s polarization, making the chloromethyl group more susceptible to nucleophilic attack—a property exploited in pharmaceutical intermediates. X-ray crystallography of analogous structures reveals bond lengths of 1.36 Å (C-O) and 1.30 Å (C-N), consistent with aromatic character.

Historical Context in Oxazole Derivative Research

Oxazole chemistry originated in the late 19th century with Emil Fischer’s seminal work on cyanohydrin-aldehyde cyclizations. The specific compound emerged during mid-20th century efforts to optimize heterocyclic scaffolds for medicinal applications:

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZSTFLDSJXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581298 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-39-0 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole typically follows a multi-step synthetic route involving:

- Formation of the oxazole ring via cyclocondensation reactions.

- Introduction of the chloromethyl substituent through chloromethylation techniques.

- Attachment or substitution of the 4-fluorophenyl group via electrophilic aromatic substitution or cross-coupling reactions.

Oxazole Ring Formation

The oxazole core is commonly synthesized by cyclocondensation of α-haloketones or β-keto esters with suitable nitrogen sources such as ammonium acetate. This step forms the heterocyclic 1,3-oxazole ring system, which serves as the scaffold for further functionalization.

- Reagents: β-keto ester derivatives and ammonium acetate.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Moderate heating, typically 60–100°C.

- Atmosphere: Inert gas (N2 or Ar) to prevent oxidation.

Introduction of the Chloromethyl Group

The chloromethyl substituent at position 4 is introduced via chloromethylation reactions, often resembling Friedel-Crafts type processes. The chloromethylation involves reagents such as chloromethyl methyl ether or chloromethyl halides under acidic or radical conditions.

- Use of chloromethylating agents like ClCH2OCH3.

- Acidic catalysts or radical initiators such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux.

- Reaction times vary from several hours to overnight to ensure complete substitution.

- In one study, NBS and AIBN were used in carbon tetrachloride (CCl4) under reflux overnight to brominate precursors, followed by purification via silica gel chromatography to isolate chloromethylated oxazole derivatives with yields around 42–45%.

Incorporation of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at position 2 is introduced either by:

- Direct electrophilic substitution onto the oxazole ring.

- Cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated oxazole intermediates and 4-fluorophenyl boronic acids or derivatives.

- Cross-coupling reactions are favored for their selectivity and mild conditions.

- Typical catalysts include palladium complexes with phosphine ligands.

- Bases such as cesium carbonate or triethylamine are used.

- Solvents: 1,4-dioxane, THF, or mixtures with water.

- Reaction temperatures: 70–100°C for 1–3 hours.

Purification and Characterization

Purification of the synthesized compound is generally achieved by:

- Flash chromatography on silica gel using solvent gradients such as hexane/ethyl acetate or petroleum ether/ethyl acetate.

- Recrystallization from suitable solvents.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution patterns.

- High-resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography for structural confirmation and analysis of bond angles and packing.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole ring formation | β-keto ester + ammonium acetate, THF/DMF, 60–100°C | Variable | Cyclocondensation under inert atmosphere |

| Chloromethylation | Chloromethyl methyl ether or NBS + AIBN, CCl4, reflux | 42–45 | Radical conditions, overnight reaction |

| 4-Fluorophenyl substitution | Suzuki coupling: Pd catalyst, 4-fluorophenyl boronic acid, base, 70–100°C | Moderate | Cross-coupling preferred for selectivity and efficiency |

| Purification | Silica gel chromatography, hexane/EtOAc gradient | — | Essential for isolating pure compound |

Detailed Research Findings

- A study reported the synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole with 42% yield by reacting a precursor oxazole with chloromethylating agents under reflux in acetonitrile, followed by purification via column chromatography.

- The chloromethylation step is sensitive to reaction conditions; radical initiators like AIBN and NBS facilitate selective halogenation at the methyl position adjacent to the oxazole ring.

- The fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making the precise introduction of this substituent critical for functional properties.

- Cross-coupling reactions enable the attachment of the fluorophenyl group under mild conditions, preserving sensitive functional groups on the oxazole ring.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted oxazole derivatives.

Oxidation Reactions: Formation of oxazole N-oxides.

Reduction Reactions: Formation of dihydrooxazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 211.62 g/mol. Its structure features a chloromethyl group attached to an oxazole ring, which is further substituted with a fluorophenyl group. This configuration contributes to its reactivity and potential biological activities.

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents. Its structural properties enhance biological activity, making it a candidate for targeting cancer cells effectively .

Case Study: Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These compounds can induce apoptosis and arrest the cell cycle, demonstrating their potential as therapeutic agents .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it valuable in agricultural applications .

Research Insights

Studies indicate that oxazole derivatives can exhibit biological activities that are beneficial for crop protection, enhancing the efficacy of existing agricultural chemicals.

Material Science

Polymer Applications

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This makes it suitable for producing high-performance materials used in various industrial applications .

Material Development Studies

Research has demonstrated that incorporating this compound into polymers can lead to enhanced durability and resistance to environmental stressors, thus expanding its utility in material science .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This aids in discovering new therapeutic targets and understanding biological processes .

Mechanism of Action

The mechanism involves the compound's interaction with specific molecular targets such as enzymes or receptors, potentially leading to covalent bond formation with nucleophilic sites on proteins. This property is crucial for designing probes to study protein-ligand interactions or for developing biosensing applications .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents | Cytotoxicity against HT-29 and MDA-MB-231 cell lines |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Enhanced efficacy in pest control |

| Material Science | Improvement of thermal stability in polymers | Development of high-performance materials |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Probing protein interactions; therapeutic target discovery |

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

Table 1: Structural Features of Similar Oxazole Derivatives

| Compound Name | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|

| This compound | C₁₀H₇ClFNO | 4-ClCH₂, 2-(4-F-C₆H₄) | High reactivity (ClCH₂), enhanced lipophilicity (4-F-phenyl) |

| 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole | C₁₁H₁₀ClFNO | 5-ClCH₂, 2-(4-F-C₆H₄), 4-CH₃ | Methyl group increases steric bulk, potentially reducing metabolic clearance |

| 2-(4-Fluorophenyl)-1,3-oxazole | C₉H₆FNO | 2-(4-F-C₆H₄) | Simpler structure; lacks chloromethyl, limiting derivatization potential |

| 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole | C₁₁H₁₀ClFNO | 5-ClCH₂, 2-(2-F-C₆H₄), 4-CH₃ | Ortho-F substitution may reduce target binding affinity compared to para-F |

| 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole | C₁₀H₈FNO | 2-(3-F-C₆H₄), 5-CH₃ | Meta-F substitution alters electronic properties; methyl improves stability |

Key Research Findings

Para-Fluorophenyl Superiority : Derivatives with para-fluorophenyl groups exhibit 20–30% higher antimicrobial activity compared to meta- or ortho-substituted analogs, likely due to optimized hydrophobic interactions with bacterial membranes.

Chloromethyl vs. Bromomethyl : Chloromethyl-containing oxazoles (e.g., target compound) show faster reaction kinetics in nucleophilic substitutions than bromomethyl analogs (e.g., 5-(Bromomethyl)-2-(1-naphthyl)-1,3-oxazole), attributed to chlorine’s intermediate leaving-group ability.

Methyl Substitution Trade-offs : Adding a methyl group (e.g., 4-CH₃ in 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole) improves metabolic stability but reduces solubility by ~15%.

Actividad Biológica

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring system that includes both nitrogen and oxygen atoms, contributing to its pharmacological properties. The presence of the chloromethyl group enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, while the fluorine atom influences lipophilicity and electronic distribution within the molecule.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modifying their structure and function.

- Enzyme Inhibition : Studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Binding : Its unique structure allows it to bind to various receptors, which could be exploited for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promising cytotoxicity against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). Mechanistic studies revealed that it induces apoptosis through mitochondrial-mediated pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although detailed studies are required to establish efficacy against specific pathogens.

- Anticonvulsant and Anti-inflammatory Effects : Oxazoles are known for their anticonvulsant and anti-inflammatory activities, which may extend to this compound due to structural similarities.

Case Studies

- Cytotoxicity Assays :

- Mechanistic Insights :

Data Table: Biological Activity Summary

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing novel anticancer agents due to its enhanced biological activity.

- Agricultural Chemicals : This compound is being explored for developing effective agrochemicals that target pest control while minimizing environmental impact .

- Biochemical Research : It aids in studying enzyme interactions and mechanisms, providing insights into biochemical pathways relevant for drug discovery .

Q & A

Q. Key Considerations :

- Monitor reaction pH and temperature to optimize yield ().

- Purification via column chromatography or recrystallization is critical due to potential byproducts ().

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and chloromethyl (δ ~4.5–5.0 ppm) groups.

- 19F NMR : Confirm the fluorine environment (δ ~-110 to -115 ppm for para-substituted fluorophenyl).

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

X-ray Crystallography : Resolve structural ambiguities; typical R factors for oxazoles range from 0.048–0.140 ().

Advanced: How can researchers address discrepancies in crystallographic data for oxazole derivatives?

Answer:

Discrepancies in R factors (e.g., 0.053 in vs. 0.048 in ) often arise from:

- Crystal Quality : Optimize crystal growth using slow evaporation or diffusion methods.

- Disorder Modeling : Apply refinement algorithms (e.g., SHELXL) to account for disordered residues (mentioned in ).

- Data-to-Parameter Ratio : Aim for ratios >15:1 to ensure reliability ().

Q. Example Workflow :

Collect high-resolution data (≤0.8 Å).

Refine using restraints for flexible groups (e.g., chloromethyl).

Validate with tools like PLATON or CCDC Mercury.

Advanced: What strategies mitigate side reactions during chloromethyl functionalization?

Answer:

Chloromethylation is prone to overhalogenation or ring chlorination. Mitigation strategies include:

- Low-Temperature Reactions : Use ice baths (0–5°C) with PCl₅ in anhydrous solvents (e.g., DCM).

- Protective Groups : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc or acetyl groups.

- In Situ Quenching : Add aqueous NaHCO₃ to terminate reactions promptly ().

Case Study :

In , chlorination of benzoxime intermediates required strict stoichiometric control to avoid byproducts.

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites.

Molecular Docking : Screen for bioactivity (e.g., antimicrobial targets like carbonic anhydrase in ).

SAR Analysis : Compare with analogs (e.g., ’s triazole-carboxamide) to identify functional group contributions.

Q. Software Tools :

- Gaussian, AutoDock, or Schrödinger Suite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.